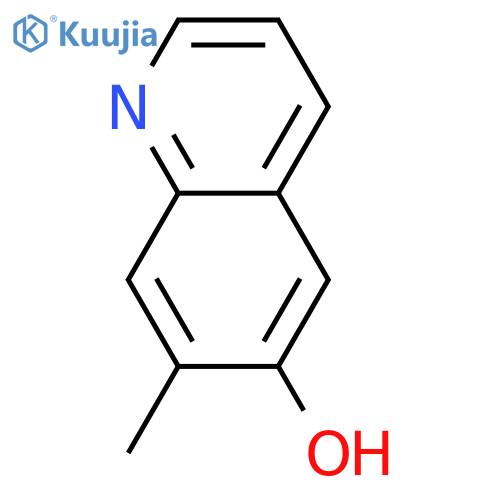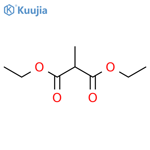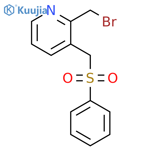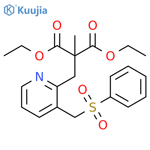Versatile syntheses of quinolines by annulation of pyridines. Synthesis of furo[2,3-g]- and -[3,2-g]quinolines
,
Journal of Organic Chemistry,
1983,
48(6),
774-9








